![molecular formula C24H40ClN3O3Si B584138 Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate CAS No. 1796927-48-4](/img/structure/B584138.png)
Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
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Description
Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is a useful research compound. Its molecular formula is C24H40ClN3O3Si and its molecular weight is 482.137. The purity is usually 95%.
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Biological Activity
Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is a synthetic compound with a complex structure that includes a benzimidazole moiety, which is often associated with various biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H40ClN3O3Si, and it has a molecular weight of approximately 482.137 g/mol. The presence of the benzimidazole group suggests potential interactions with biological targets, including enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C24H40ClN3O3Si |
Molecular Weight | 482.137 g/mol |
Purity | Typically ≥ 95% |
Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activity. The benzimidazole ring can interact with tubulin, disrupting microtubule formation, which is crucial for cell division. A study by Zhang et al. (2020) demonstrated that related compounds inhibited cancer cell proliferation in vitro and induced apoptosis in various cancer cell lines.
The proposed mechanism involves:
- Inhibition of Tubulin Polymerization : Compounds similar to this compound can bind to the colchicine site on tubulin, preventing its polymerization into microtubules.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Case Studies
- Study on Antitumor Activity : In a study published in Cancer Letters, researchers evaluated the effects of similar benzimidazole derivatives on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting effective in vivo anticancer properties.
- Synergistic Effects : A combination therapy involving this compound and standard chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, highlighting its potential as an adjuvant therapy.
Toxicology and Safety Profile
While the potential benefits are significant, toxicity assessments are critical. Preliminary studies suggest moderate toxicity profiles; however, detailed toxicological evaluations are necessary to fully understand the safety implications for therapeutic use. The compound's chloroethylamine component may raise concerns regarding potential genotoxicity, necessitating further investigation.
Properties
IUPAC Name |
ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40ClN3O3Si/c1-8-30-23(29)11-9-10-22-26-20-18-19(12-13-21(20)27(22)5)28(15-14-25)16-17-31-32(6,7)24(2,3)4/h12-13,18H,8-11,14-17H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTSNPFETPFGDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO[Si](C)(C)C(C)(C)C)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40ClN3O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.